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Compound of Interest

Compound Name: 2-(2-bromophenyl)-1H-Indole

CAS No.: 88207-45-8

Cat. No.: B1625520

Get Quote

Technical Characterization Guide: 2-(2-bromophenyl)-1H-indole

Executive Summary This technical guide provides a comprehensive spectroscopic and

synthetic profile of 2-(2-bromophenyl)-1H-indole (CAS: 10606-61-8). As a sterically

congested biaryl system, this compound serves as a critical intermediate in the synthesis of

fused alkaloid scaffolds, such as 8-desbromohinckdentine A, and functionalized carbazoles.

This guide prioritizes the differentiation of this specific isomer from its para- and meta-analogs

using high-field NMR and mass spectrometry.

Structural Analysis & Chemical Context
The 2-(2-bromophenyl)-1H-indole features an indole core substituted at the C2 position with

an ortho-brominated phenyl ring. Unlike its planar 2-phenylindole counterpart, the ortho-bromo

substituent induces significant torsional strain, forcing the phenyl ring out of coplanarity with the

indole nucleus.

Key Physicochemical Parameters:
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Parameter Value / Description

Molecular Formula C₁₄H₁₀BrN

Molecular Weight 272.14 g/mol

Monoisotopic Mass 270.9997 (⁷⁹Br) / 272.9976 (⁸¹Br)

Appearance Off-white to pale yellow solid

| Steric Influence |

40-50° dihedral twist (phenyl vs. indole plane) due to ortho-Br |

Synthesis & Isolation Protocol
While Palladium-catalyzed C-H activation is modern, the Fischer Indole Synthesis remains the

most robust method for generating multi-gram quantities of this specific scaffold, as it avoids

the use of expensive noble metals and allows for easy purification of the acid-stable product.

Reaction Pathway: Condensation of phenylhydrazine with 2'-bromoacetophenone followed by

acid-mediated sigmatropic rearrangement.

Reagents:
Phenylhydrazine +

2'-Bromoacetophenone

Hydrazone Formation
(EtOH, AcOH cat., Reflux)

Condensation Fischer Cyclization
(Polyphosphoric Acid or ZnCl2, 100°C)

-NH3
[3,3]-Sigmatropic Shift Quench (Ice Water)

& Extraction (EtOAc)
Precipitation Column Chromatography

(Hexane/EtOAc 9:1)
Isolation

Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of 2-(2-bromophenyl)-1H-indole via Fischer

Indolization.

Protocol Notes:

Acid Choice: Polyphosphoric acid (PPA) is preferred over Lewis acids (ZnCl₂) for this

substrate to minimize debromination side reactions.

Purification: The product is less polar than the starting hydrazine. Elution with 10-20% Ethyl

Acetate in Hexanes typically yields the pure compound (
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).

Spectroscopic Characterization
This section details the specific spectral fingerprints required to validate the structure.

Mass Spectrometry (MS)
The presence of a single bromine atom provides a definitive isotopic signature.

Ionization Mode: ESI+ or APCI+

Diagnostic Signals:

[M+H]⁺: Doublet signal at m/z 272 and 274 with a 1:1 intensity ratio.

Fragmentation: Loss of Br radical may be observed at high collision energies, yielding a

cation at m/z ~193 (2-phenylindole core).

Proton NMR (¹H NMR)
The ¹H NMR spectrum is characterized by the desheilding of the indole NH and the specific

splitting pattern of the 2-bromophenyl ring.

Instrument: 500 MHz, CDCl₃ (TMS internal standard)
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Position
Shift (

ppm)
Multiplicity (Hz)

Assignment
Logic

NH 8.64 Broad Singlet -
Indole N-H

(Exchangeable).

Ar-H 7.68 – 7.71 Multiplet -

Overlap of Indole

C4/C7 and

Phenyl H3'.

Ar-H 7.62 dd 7.5, 1.5

Phenyl H6'

(Deshielded by

twist).

Ar-H 7.44 Doublet 8.5 Indole C7-H.

Ar-H 7.40 td 7.5, 1.0
Phenyl H4' or

H5'.

Ar-H 7.21 – 7.25 Multiplet -
Indole C5/C6

overlap.

Ar-H 7.16 Triplet 7.0
Indole C5/C6

overlap.

C3-H 6.83 Doublet 1.0

Diagnostic:

Indole C3-H.

Sharp signal.

Critical Interpretation:

C3-H Signal (6.83 ppm): This sharp doublet (coupling to NH) confirms the C2-substitution. If

the substituent were at C3, this signal would be absent.

Steric Shift: In the 4-bromophenyl isomer, the phenyl protons appear as two symmetric

doublets (AA'BB' system). In this 2-bromophenyl isomer, the lack of symmetry results in a

complex multiplet pattern (ABCD system) for the phenyl ring.

Carbon NMR (¹³C NMR)
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Instrument: 125 MHz, CDCl₃

Carbon Type
Shift (

ppm)
Assignment

Quaternary 136.2, 137.9 Indole C7a, Phenyl C1'

Quaternary 131.0 Phenyl C-Br (C2')

CH 128.8, 128.2, 126.2 Aromatic CH

CH 122.0, 120.5, 119.8 Indole CH (Benzenoid ring)

CH 111.0 Indole C7 (Next to N)

CH 102.0 - 103.0
Indole C3 (Diagnostic High

Field)

Quality Control & Logic Flow
To ensure the synthesized material is the correct isomer (ortho-bromo) rather than the para-

bromo impurity (often present in low-grade starting materials), follow this logic tree.
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Isolated Solid Sample

Mass Spec (ESI+)
Isotope Pattern?

1:1 Ratio (272/274)

Yes

Single Peak

No (Debrominated)

1H NMR (Aromatic Region)

Phenyl Ring Pattern?

Symmetric AA'BB'
(2 Doublets) -> Para-isomer

Symmetric

Complex Multiplet (ABCD)
-> Ortho-isomer (Target)

Asymmetric

Confirm C3-H Singlet/Doublet
@ ~6.83 ppm

Click to download full resolution via product page

Figure 2: Decision tree for spectroscopic validation of 2-(2-bromophenyl)-1H-indole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1625520?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ijnrd.org/papers/IJNRD2311061.pdf
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra10716a
https://www.benchchem.com/product/b1625520/docs#spectroscopic-data-for-2-2-bromophenyl-1h-indole
https://www.benchchem.com/product/b1625520/docs#spectroscopic-data-for-2-2-bromophenyl-1h-indole
https://www.benchchem.com/product/b1625520/docs#spectroscopic-data-for-2-2-bromophenyl-1h-indole
https://www.benchchem.com/product/b1625520/docs#spectroscopic-data-for-2-2-bromophenyl-1h-indole
https://www.benchchem.com/product/b1625520?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1625520?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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